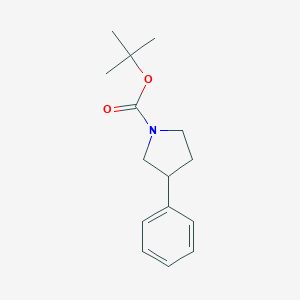

1-Boc-3-Phenyl-pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl 3-phenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-9-13(11-16)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGWJCQNMMXFBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459493 | |

| Record name | 1-Boc-3-Phenyl-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147410-43-3 | |

| Record name | 1-Boc-3-Phenyl-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-3-phenyl-pyrrolidine: A Core Scaffold for Modern Drug Discovery

This guide serves as a technical deep-dive into the chemical properties, synthesis, and application of tert-butyl 3-phenylpyrrolidine-1-carboxylate, commonly known as 1-Boc-3-phenyl-pyrrolidine. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to provide a causal understanding of this versatile heterocyclic building block. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and the introduction of a phenyl group at the 3-position creates a rigid, three-dimensional structure that is invaluable for exploring chemical space and optimizing ligand-target interactions.[1][2][3]

Core Physicochemical and Structural Properties

This compound is a chiral molecule featuring a pyrrolidine ring with its nitrogen atom protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial, rendering the amine non-basic and non-nucleophilic, thereby allowing for selective chemical modifications at other positions of the molecule. The phenyl substituent at the C-3 position introduces aromaticity and steric bulk, significantly influencing the compound's conformation and potential intermolecular interactions.

While specific experimental data for the parent this compound is not extensively documented in publicly available literature, we can infer its properties from well-characterized analogues. The data presented below is a consolidation of information on related structures to provide a reliable physicochemical profile.

Table 1: Comparative Physicochemical Properties

| Property | This compound | 1-Boc-3-pyrrolidinone[4][5][6][7] | 1-Boc-3-pyrrolidinol[8] | (R)-1-Boc-3-pyrrolidinecarboxylic acid |

| Molecular Formula | C₁₅H₂₁NO₂ | C₉H₁₅NO₃ | C₉H₁₇NO₃ | C₁₀H₁₇NO₄ |

| Molecular Weight | 247.33 g/mol | 185.22 g/mol | 187.24 g/mol | 215.25 g/mol |

| Appearance | Expected: White to off-white solid or oil | Low Melting Solid | Powder | Powder |

| Melting Point (°C) | Not available | 34 - 38 | 57 - 63 | 138 - 143 |

| Boiling Point (°C) | Not available | 270.9 (Predicted) | Not available | Not available |

| Solubility | Expected: Soluble in organic solvents (DCM, EtOAc, MeOH); Insoluble in water. | Insoluble in water; Soluble in DCM, EtOAc, MeOH.[5][6] | Not specified | Soluble in Chloroform |

| CAS Number | Not consistently available | 101385-93-7 | 103057-44-9 | 72925-16-7 |

Synthesis and Reactivity: A Mechanistic Perspective

The construction of the 3-phenylpyrrolidine scaffold is a key synthetic challenge. A robust and well-documented method involves the asymmetric α-arylation of N-Boc-pyrrolidine via a Negishi cross-coupling reaction. This approach offers excellent control over stereochemistry and yield.

Recommended Synthetic Protocol: Asymmetric Negishi Cross-Coupling

This protocol is adapted from established procedures for the α-arylation of N-Boc heterocycles and provides a reliable pathway to enantioenriched this compound.[9]

Workflow Diagram: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Vessel Preparation: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet is purged with nitrogen via five evacuate-refill cycles.

-

Reagent Charging: Charge the flask with N-Boc-pyrrolidine (1.2 equiv) and (+)-sparteine (1.2 equiv) in anhydrous methyl tert-butyl ether (MTBE). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Causality: The use of the chiral ligand (+)-sparteine is critical. It complexes with sec-butyllithium and the substrate to direct the deprotonation to one of the enantiotopic α-protons, thereby establishing the stereocenter.

-

-

Deprotonation: Add sec-butyllithium (1.4 M in cyclohexane, 1.3 equiv) dropwise, maintaining the internal temperature below -65 °C. The solution will typically turn orange-red. Stir for 3 hours at -78 °C.

-

Transmetalation: Add a solution of zinc chloride (0.7 M in THF, 1.4 equiv) dropwise while keeping the temperature below -65 °C. After the addition, remove the cooling bath and allow the reaction to warm to room temperature.

-

Causality: Transmetalation from the highly reactive organolithium species to the less reactive organozinc reagent is a key step. This makes the nucleophile tolerant to a wider range of functional groups and stable at room temperature, which is necessary for the subsequent palladium-catalyzed coupling.

-

-

Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ and t-Bu₃P-HBF₄ in anhydrous THF.

-

Negishi Coupling: Add bromobenzene (1.0 equiv) to the organozinc solution, followed by the palladium catalyst solution. Stir the mixture at room temperature until reaction completion is confirmed by TLC or LC-MS.

-

Workup and Purification: Quench the reaction with aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Core Reactivity

The reactivity of this compound is dominated by two primary features: the Boc protecting group and the phenyl ring.

-

Boc Deprotection: The tert-butoxycarbonyl group is readily cleaved under acidic conditions to yield the free secondary amine, 3-phenylpyrrolidine. This is the most common transformation, unmasking the nitrogen for subsequent functionalization (e.g., amidation, alkylation, reductive amination). Standard conditions include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an alcohol or dioxane.[10]

-

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The pyrrolidinyl group is an activating, ortho-, para-director, allowing for the introduction of further diversity onto the aromatic ring.

Spectroscopic Characterization

Accurate structural confirmation is paramount. While a definitive, published spectrum for this compound is elusive, its expected NMR signature can be reliably predicted based on the analysis of its constituent parts and related structures.[11][12][13][14]

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | ¹³C NMR | Predicted δ (ppm) |

| Phenyl-H | 7.20 - 7.40 | m | 5H (Ar-H) | Phenyl C (quat) | ~142 |

| Pyrrolidine-H | 3.20 - 3.80 | m | 5H (CH, CH₂) | Phenyl CH | ~128.5 (para), ~127 (ortho), ~126.5 (meta) |

| Pyrrolidine-H | 1.90 - 2.30 | m | 2H (CH₂) | Boc C=O | ~154 |

| Boc-H | 1.48 | s | 9H (C(CH₃)₃) | Boc C (quat) | ~79.5 |

| Pyrrolidine CH₂ | ~50-55 | ||||

| Pyrrolidine CH | ~40-45 | ||||

| Pyrrolidine CH₂ | ~30-35 | ||||

| Boc CH₃ | ~28.5 |

-

Infrared (IR) Spectroscopy: Key expected peaks include a strong C=O stretch for the carbamate at ~1690 cm⁻¹, C-H stretches for the aromatic ring just above 3000 cm⁻¹ and for the aliphatic portions just below 3000 cm⁻¹, and C-O stretches around 1160-1250 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 247. A prominent fragment would be the loss of the tert-butyl group ([M-57]⁺) or isobutylene ([M-56]⁺), and the loss of the entire Boc group ([M-101]⁺) to give the 3-phenylpyrrolidinium ion.

Applications in Medicinal Chemistry and Drug Development

The 3-phenylpyrrolidine scaffold provides an ideal framework for designing ligands that can form specific interactions within a protein's binding pocket. Its non-planar, rigid structure allows for precise positioning of functional groups in 3D space, which can lead to enhanced binding affinity and selectivity compared to flat, aromatic systems.[1][15]

The Boc-protected precursor is a gateway to a multitude of derivatives. After deprotection, the secondary amine serves as a versatile handle for introducing pharmacophoric elements or for linking the scaffold to other molecular fragments.

Logical Diagram: Role as a Drug Discovery Scaffold

Caption: Strategic use of this compound in generating diverse drug candidates.

This scaffold is particularly relevant in the development of CNS-active agents, kinase inhibitors, and receptor antagonists, where precise three-dimensional geometry is often a prerequisite for potent biological activity.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.

-

Toxicity: The toxicological properties have not been fully investigated. It should be treated as a potentially harmful substance. Based on analogues, it may cause skin and eye irritation.[20][21]

This self-validating approach—grounding experimental choices in mechanistic understanding and acknowledging data gaps—ensures that this guide serves as a trustworthy and authoritative resource for the scientific community.

References

-

Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine. Org. Synth. 2024, 101, 382-401. Available at: [Link]

-

SpectraBase. (n.d.). 1-Boc-pyrrolidine. Available at: [Link]

- Google Patents. (n.d.). Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

-

PubChem. (n.d.). tert-Butyl 3-acetylpyrrolidine-1-carboxylate. Available at: [Link]

-

Supporting Information. (n.d.). General procedure for the synthesis of tert-butyl carbamates. Available at: [Link]

-

MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(15), 5831. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information: Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Available at: [Link]

-

National Institutes of Health. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Available at: [Link]

-

PubChem. (n.d.). tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. Available at: [Link]

-

ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]

-

PubChem. (n.d.). Tert-butyl 3-oxopyrrolidine-1-carboxylate. Available at: [Link]

-

DiVA portal. (2017). Synthesis of substituted pyrrolidines. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. enamine.net [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. 1-Boc-3-pyrrolidinone, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. N-Boc-3-pyrrolidinone CAS#: 101385-93-7 [m.chemicalbook.com]

- 7. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Page loading... [guidechem.com]

- 11. spectrabase.com [spectrabase.com]

- 12. N-Boc-3-pyrrolidinone(101385-93-7) 1H NMR spectrum [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. rsc.org [rsc.org]

- 15. diva-portal.org [diva-portal.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.ca [fishersci.ca]

- 18. fishersci.com [fishersci.com]

- 19. tert-Butyl 3-aminopyrrolidine-1-carboxylate - Safety Data Sheet [chemicalbook.com]

- 20. tert-Butyl 3-acetylpyrrolidine-1-carboxylate | C11H19NO3 | CID 25257021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | C9H18N2O2 | CID 854071 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Boc-3-phenyl-pyrrolidine: Properties, Synthesis, and Applications in Drug Discovery

Abstract: 1-Boc-3-phenyl-pyrrolidine is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its structure, featuring a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group and substituted with a phenyl moiety, offers a unique combination of stereochemical complexity and synthetic versatility. The pyrrolidine scaffold is a core motif in numerous pharmacologically active compounds, valued for its ability to explore three-dimensional chemical space effectively.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, robust synthetic and purification protocols, and advanced characterization techniques. It further explores its strategic application as a synthetic intermediate, grounded in the principles of rational drug design for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental characteristics of this compound define its behavior in chemical reactions and biological systems. The presence of the lipophilic phenyl group and the bulky, protecting Boc group significantly influences its solubility, stability, and reactivity.

| Property | Data | Source |

| Molecular Formula | C₁₅H₂₁NO₂ | [3] |

| Molecular Weight | 247.33 g/mol | [3] |

| IUPAC Name | tert-butyl 3-phenylpyrrolidine-1-carboxylate | N/A |

| Canonical SMILES | C1(C(C1)C2=CC=CC=C2)N(C(=O)OC(C)(C)C)C | N/A |

| Appearance | Typically an oil or low-melting solid | General Knowledge |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc) | General Knowledge |

Synthesis of this compound

The synthesis of chiral this compound is a multi-step process that requires precise control over stereochemistry. One of the most elegant and authoritative methods involves the asymmetric α-arylation of N-Boc-pyrrolidine. This strategy leverages a chiral ligand to direct the deprotonation and subsequent functionalization, yielding an enantiomerically enriched product. The workflow below outlines a synthesis adapted from established Negishi cross-coupling methodologies, which are renowned for their functional group tolerance and high yields.[4]

Synthetic Workflow Overview

Caption: Asymmetric synthesis of this compound.

Experimental Protocol: Asymmetric Synthesis

This protocol is based on the highly efficient α-arylation of N-Boc protected amines.[4] The use of (+)-sparteine as a chiral ligand facilitates enantioselective deprotonation, leading to the desired stereoisomer.

Materials and Reagents:

-

N-Boc-pyrrolidine

-

(+)-Sparteine

-

sec-Butyllithium (sec-BuLi) in cyclohexane (e.g., 1.4 M)

-

Zinc chloride (ZnCl₂) in THF (e.g., 0.7 M)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P-HBF₄)

-

Bromobenzene

-

Methyl tert-butyl ether (MTBE), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Vessel Preparation: Under a nitrogen atmosphere, charge an oven-dried, three-necked round-bottomed flask with anhydrous MTBE, N-Boc-pyrrolidine (1.0 equiv), and (+)-sparteine (1.2 equiv).

-

Asymmetric Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add sec-BuLi (1.3 equiv) dropwise, ensuring the internal temperature remains below -65 °C. The solution will typically turn orange-red. Age the reaction at this temperature for 3 hours.

-

Causality: The sec-BuLi/(+)-sparteine complex acts as a chiral base, selectively abstracting a proton at the C2 position to form a configurationally stable organolithium intermediate.[4]

-

-

Transmetalation: Add the ZnCl₂ solution dropwise while maintaining the temperature below -65 °C. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.

-

Causality: Transmetalation from the lithium to the more covalent and less reactive organozinc species is crucial for preventing side reactions and enabling a successful palladium-catalyzed cross-coupling.

-

-

Negishi Cross-Coupling: In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.02 equiv) and t-Bu₃P-HBF₄ (0.04 equiv) in anhydrous MTBE. Add this catalyst solution to the organozinc reagent, followed by the addition of bromobenzene (1.2 equiv).

-

Reaction and Quench: Stir the mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS. Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Work-up: Dilute the mixture with MTBE and water. Separate the organic layer, and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization Workflow

Purification is critical to remove unreacted starting materials, catalyst residues, and byproducts. Flash column chromatography is the standard and most effective method for this purpose.[5] Subsequent characterization validates the structure and purity of the final compound.

Caption: General workflow for purification and quality control.

Protocol: Purification by Flash Column Chromatography

Materials and Reagents:

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Hexanes (or Heptane)

-

Ethyl acetate (EtOAc)

-

TLC plates (silica gel on aluminum)

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 Hexane:EtOAc) and pack the chromatography column.

-

Sample Loading: Adsorb the crude product onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.

-

Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexane:EtOAc). Gradually increase the polarity by increasing the percentage of ethyl acetate.

-

Self-Validation: The optimal solvent system should provide a retention factor (Rƒ) of ~0.3 for the product on a TLC plate.[5]

-

-

Fraction Collection: Collect fractions and monitor them by TLC, staining with a suitable agent (e.g., potassium permanganate).

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of NMR spectroscopy and mass spectrometry.

¹H and ¹³C NMR Spectroscopy

NMR spectra provide detailed information about the molecular structure. The data below are predicted values based on analogous structures.[6][7] Spectra are typically recorded in CDCl₃.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Phenyl | 7.20 - 7.40 | m | Ar-H |

| Pyrrolidine | ~3.20 - 3.80 | m | CH ₂, CH |

| Pyrrolidine | ~1.90 - 2.30 | m | CH ₂ |

| Boc | ~1.47 | s | -C(CH ₃)₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl | ~154.7 | C =O |

| Phenyl | ~143.0 | Ar-C (ipso) |

| Phenyl | ~128.6, ~126.5 | Ar-C H |

| Boc | ~79.5 | -C (CH₃)₃ |

| Pyrrolidine | ~50.0, ~44.0 | C H₂, C H |

| Pyrrolidine | ~35.0 | C H₂ |

| Boc | ~28.5 | -C(C H₃)₃ |

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the elemental composition. For this compound (C₁₅H₂₁NO₂), the expected mass for the protonated molecular ion [M+H]⁺ would be calculated as:

-

Calculated [M+H]⁺: 248.1645 m/z

An experimental value within 5 ppm of this calculated mass provides strong evidence for the correct molecular formula.

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a privileged structure in drug design for several key reasons:

-

Three-Dimensionality: As a saturated heterocycle, the non-planar pyrrolidine ring allows substituents to project into three-dimensional space, which can lead to improved binding affinity and selectivity for biological targets compared to "flat" aromatic scaffolds.[1][8]

-

Synthetic Handle: The Boc-protected nitrogen is stable under many reaction conditions but can be easily deprotected using acid (e.g., TFA in DCM). The resulting secondary amine is a key nucleophile, enabling the introduction of a wide variety of substituents (R-groups) to explore structure-activity relationships (SAR).

-

Modulation of Physicochemical Properties: The phenyl group increases the lipophilicity of the molecule, which can enhance membrane permeability. It also provides a site for further functionalization to fine-tune electronic properties or introduce additional binding interactions.

-

Proven Bioactivity: Pyrrolidine derivatives have been successfully developed as potent and selective agents for a range of biological targets, including as sodium channel blockers for ischemic stroke and as neuroprotective agents.[9][10] The 3-phenyl-pyrrolidine core is a key component in compounds designed to interact with central nervous system (CNS) targets.

Conclusion

This compound is more than a simple chemical; it is a sophisticated tool for the modern medicinal chemist. Its well-defined stereochemistry, versatile synthetic handles, and presence in bioactive molecules make it an invaluable building block for constructing novel therapeutic agents. The robust protocols for its synthesis, purification, and characterization outlined in this guide provide a reliable foundation for its effective use in research and development, empowering scientists to accelerate the discovery of next-generation pharmaceuticals.

References

-

Opperman, D. J., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. National Institutes of Health (NIH). [Link]

-

Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IntechOpen. [Link]

-

National Institutes of Health (NIH). (2026). 1-Boc-3-aminopyrrolidine. PubChem. [Link]

-

Gudasheva, T. A., et al. (2022). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ischemic Stroke. MDPI. [Link]

-

Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

-

Seki, M., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. PubMed. [Link]

-

Organic Syntheses. (2024). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses. [Link]

-

National Institutes of Health (NIH). (2026). 1-Phenylpyrrolidine. PubChem. [Link]

-

Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Semantic Scholar. [Link]

-

Royal Society of Chemistry. (2014). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Royal Society of Chemistry. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (S)-1-BOC-3-PHENYL-PYRROLIDINE [m.chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 1-Boc-3-phenyl-pyrrolidine

Preamble: The Analytical Imperative in Modern Drug Discovery

In the landscape of pharmaceutical and agrochemical research, the pyrrolidine scaffold is a privileged motif, forming the core of numerous bioactive compounds.[1][2][3] Its N-Boc protected variant, 1-Boc-3-phenyl-pyrrolidine, serves as a critical building block in the synthesis of novel chemical entities.[1][4] The precise and unambiguous confirmation of its molecular structure is not merely an academic exercise; it is a foundational requirement for quality control, reaction monitoring, and the rational design of next-generation therapeutics. An erroneous structural assignment can lead to the costly failure of downstream research and development efforts.

This in-depth guide presents a logical, multi-technique workflow for the complete structural elucidation of this compound. As a self-validating system, this process integrates data from orthogonal analytical methods, ensuring the highest degree of confidence in the final assignment. We will move beyond simple data reporting to explore the causality behind each experimental choice, providing the field-proven insights necessary for researchers, scientists, and drug development professionals.

Section 1: The Foundational Question - Elemental Composition and Molecular Weight

The first step in identifying any unknown compound is to determine its molecular formula. This provides the fundamental "parts list" of atoms from which the structure is built. For this, high-resolution mass spectrometry (HRMS) is the undisputed tool of choice.

Expertise & Rationale: Why HRMS?

Unlike nominal mass spectrometry, which provides integer masses, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of a unique elemental composition, effectively distinguishing between molecules that might otherwise have the same integer mass (isobars). For a molecule like this compound, this precision is critical to confirm the presence of all expected carbon, hydrogen, nitrogen, and oxygen atoms.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of methanol and water containing 0.1% formic acid. The acid promotes protonation, facilitating ionization.

-

Ionization: Introduce the sample into the ESI source in positive ion mode. ESI is a "soft" ionization technique, which is crucial for minimizing premature fragmentation and preserving the molecular ion.[5]

-

Mass Analysis: Analyze the generated ions using a TOF mass analyzer. TOF analyzers are chosen for their high mass accuracy and resolution.[5]

-

Data Analysis: Identify the protonated molecular ion, [M+H]⁺. Use the instrument's software to calculate the elemental composition from the measured accurate mass.

Data Presentation & Interpretation

The expected molecular formula for this compound is C₁₅H₂₁NO₂. The HRMS data should align closely with the calculated theoretical mass.

| Parameter | Value |

| Molecular Formula | C₁₅H₂₁NO₂ |

| Calculated [M+H]⁺ Mass | 248.1645 |

| Experimentally Observed [M+H]⁺ | Typically within 5 ppm of calculated |

A key feature in the mass spectra of Boc-protected compounds is the lability of the tert-butoxycarbonyl group.[6][7] Expect to see characteristic fragment ions corresponding to the loss of isobutylene ([M+H - 56]⁺) or the entire Boc group ([M+H - 100]⁺).[6][7] While these fragments can complicate the identification of the molecular ion in low-resolution MS, in HRMS they serve as secondary confirmation of the Boc group's presence.

Section 2: Mapping the Molecular Skeleton with NMR Spectroscopy

With the elemental formula established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the proton and carbon environments and begin assembling the molecular skeleton.

Expertise & Rationale: The Power of 1D and 2D NMR

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[5]

-

¹H NMR identifies the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (multiplicity), and relative abundance (integration).

-

¹³C NMR provides complementary information for the carbon framework.

-

2D NMR experiments, such as COSY, HSQC, and HMBC, are essential for establishing the connectivity between atoms, effectively solving the structural puzzle.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[5][8] CDCl₃ is a common choice for its good solubilizing power and relatively clean spectral window.

-

Data Acquisition: Record spectra on a spectrometer with a field strength of 400 MHz or higher. A standard suite of experiments should include:

-

¹H NMR

-

¹³C NMR (with proton decoupling)

-

¹H-¹H COSY (Correlation Spectroscopy)

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

-

Data Presentation & Interpretation

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Assignment | Atom(s) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| Boc Group | 9H, (CH₃)₃C- | ~1.48 (s) | ~28.5 | Characteristic singlet for the t-butyl group. |

| Boc Group | (CH₃)₃C - | - | ~79.5 | Quaternary carbon of the Boc group. |

| Boc Group | -C=O | - | ~154.7 | Carbonyl carbon. |

| Pyrrolidine Ring | H-4 | ~2.0-2.4 (m) | ~33.0 | Methylene protons adjacent to the methine. |

| Pyrrolidine Ring | H-3 | ~3.3-3.5 (m) | ~42.5 | Methine proton attached to the phenyl group. |

| Pyrrolidine Ring | H-2, H-5 | ~3.2-3.8 (m) | ~46.5, ~53.0 | Methylene protons adjacent to the nitrogen. Signals may be broad or split due to rotamers. |

| Phenyl Ring | H-para | ~7.20-7.26 (m) | ~126.5 | |

| Phenyl Ring | H-meta | ~7.30-7.36 (m) | ~128.6 | |

| Phenyl Ring | H-ortho | ~7.30-7.36 (m) | ~127.0 | |

| Phenyl Ring | C-ipso | - | ~143.0 | Quaternary carbon attached to the pyrrolidine ring. |

Note: The presence of the N-Boc group can lead to restricted rotation around the N-CO bond, resulting in two slowly interconverting conformers (rotamers). This can cause significant broadening of the pyrrolidine ring signals, particularly those adjacent to the nitrogen (H-2, H-5), at room temperature.[9]

Section 3: The Definitive Assembly - Connectivity via 2D NMR

While 1D NMR provides the list of parts, 2D NMR shows how they are connected. This is where the proposed structure is definitively confirmed.

Expertise & Rationale: A Multi-Pronged Correlation Approach

-

COSY: Establishes ¹H-¹H coupling networks. For this compound, it will reveal the sequence of protons around the pyrrolidine ring (e.g., H-2 correlating with H-3, H-3 with H-4, and H-4 with H-5).

-

HSQC: Provides a direct, one-bond correlation between each proton and the carbon it is attached to. This is the primary method for assigning the carbon signals based on the more easily interpreted proton spectrum.

-

HMBC: Reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is the ultimate tool for piecing together different fragments of the molecule.

The following diagram illustrates the logical flow of the structural elucidation process, culminating in the integration of 2D NMR data.

Caption: Workflow for the structural elucidation of this compound.

Key HMBC Correlations for Structural Confirmation

The HMBC spectrum provides the irrefutable links between the three key moieties of the molecule: the Boc group, the pyrrolidine ring, and the phenyl group.

-

Boc to Pyrrolidine: A correlation from the pyrrolidine protons at the H-2 and H-5 positions to the Boc carbonyl carbon (~154.7 ppm) confirms that the Boc group is attached to the pyrrolidine nitrogen.

-

Phenyl to Pyrrolidine: A correlation from the methine proton at H-3 to the ipso-carbon of the phenyl ring (~143.0 ppm) proves the phenyl ring is attached at the 3-position of the pyrrolidine.

-

Pyrrolidine to Phenyl: Conversely, correlations from the ortho-protons of the phenyl ring to the C-3 carbon of the pyrrolidine ring provide redundant, validating evidence for this connection.

The diagram below visualizes these critical, structure-defining correlations.

Caption: Key HMBC correlations confirming the connectivity of this compound.

Section 4: Addressing Stereochemistry

The C-3 position of the pyrrolidine ring is a stereocenter. Unless the synthesis was performed using chiral starting materials or catalysts, the product will be a racemic mixture of (R)- and (S)-enantiomers. Verifying the stereochemical nature of the sample is crucial, especially in a drug development context.

Expertise & Rationale: Chiral Chromatography

Standard analytical techniques like NMR (in an achiral solvent) and MS cannot differentiate between enantiomers.[8] Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard method for this purpose. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times.

Experimental Protocol: Chiral HPLC Analysis

-

Instrumentation: An HPLC system equipped with a UV detector.[10]

-

Chiral Column: A polysaccharide-based column (e.g., Daicel CHIRALPAK® series) is a common starting point for N-Boc protected compounds.[10]

-

Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA), typically starting at a 90:10 ratio, is used. The ratio is optimized to achieve baseline separation.[10]

-

Detection: Monitor the eluent using a UV detector at a wavelength where the phenyl group absorbs (e.g., 210 nm or 254 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.[10]

-

Analysis: A racemic sample will show two peaks of equal area. An enantiomerically enriched or pure sample will show one dominant peak or a single peak, respectively.

Section 5: The Gold Standard - Single-Crystal X-ray Diffraction

For absolute and unambiguous proof of structure, including relative and absolute stereochemistry, single-crystal X-ray diffraction is the ultimate technique.[5][11]

Expertise & Rationale: Unambiguous 3D Structure

This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal. It provides exact bond lengths, bond angles, and conformational information, leaving no room for interpretation.[5] The primary challenge, however, is often technical: growing a single crystal of sufficient quality can be a significant bottleneck.[5][11]

General Protocol: Crystallization and Data Collection

-

Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., methanol, ethyl acetate, or hexane mixtures).[5]

-

Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (e.g., to 100 K) and irradiated with monochromatic X-rays. The diffraction data are collected on a detector.[5]

-

Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding a final model of the molecule with atomic coordinates.[5]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the logical integration of multiple, powerful analytical techniques. Beginning with HRMS to establish the elemental composition, the workflow proceeds to a comprehensive NMR analysis (1D and 2D) to definitively map the atomic connectivity. Finally, chiral HPLC is employed to assess stereochemical purity. Each step provides a piece of the puzzle, and their collective agreement creates a self-validating system that ensures the final structural assignment is robust, reliable, and trustworthy. This rigorous approach is fundamental to maintaining scientific integrity and advancing the development of new chemical entities in a competitive research environment.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

-

SpectraBase. 1-Boc-pyrrolidine. Retrieved from [Link]

-

Gacs, J., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis. Retrieved from [Link]

-

ResearchGate. Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Retrieved from [Link]

- Google Patents. CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.

-

DiVA portal. Synthesis of substituted pyrrolidines. Retrieved from [Link]

-

ResearchGate. 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13.... Retrieved from [Link]

-

Koskinen, A. M., & Gàll, A. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

Liang, Y. S., et al. (2003). Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

Reibenspies, J. H. (2010). X-ray Crystallography of Chemical Compounds. Methods in Molecular Biology. Retrieved from [Link]

-

Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. International Journal of Mass Spectrometry. Retrieved from [Link]

-

Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

-

James, J. P., et al. (2006). Synthesis and X-Ray Crystal Structure Determinations of Pyrrolidine-2,4-diones, 2-Iminopyrrolidin-5-ones and 1,3-Oxazine-2,4-diones Derived from Acetoacetanilides. HETEROCYCLES. Retrieved from [Link]

-

PubChem. 1-Phenylpyrrolidine. Retrieved from [Link]

-

Zhang, R. K., et al. (2022). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. Retrieved from [Link]

-

Chemistry Stack Exchange. Fragmentation of phenyl radical cations in mass spectrometry. Retrieved from [Link]

-

Mizuno, H., & Toyo'oka, T. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Khrustalev, V. N., et al. (2015). Crystal structure of 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione: a clinically used anticonvulsant. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

-

Laohapaisan, A., Roy, A., & Nagib, D. A. (2022). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature. Retrieved from [Link]

-

Moss, S., et al. (2007). Efficient Structure Elucidation of Natural Products in the Pharmaceutical Industry. CHIMIA International Journal for Chemistry. Retrieved from [Link]

Sources

- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 1-Boc-3-phenyl-pyrrolidine for Advanced Drug Development

This technical guide offers an in-depth analysis of the essential spectroscopic data for tert-butyl 3-phenylpyrrolidine-1-carboxylate (1-Boc-3-phenyl-pyrrolidine), a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to confirming the structure, purity, and stability of this compound.

Introduction: The Structural Significance of this compound

The 3-phenylpyrrolidine motif is a privileged scaffold found in a multitude of biologically active compounds, including potent antagonists for neurokinin receptors and inhibitors of the glycine transporter GlyT1. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the pyrrolidine nitrogen under a wide range of synthetic conditions, yet it can be removed cleanly under acidic conditions. This combination of features makes this compound a versatile intermediate.

Accurate spectroscopic characterization is paramount to ensure the integrity of this building block, preventing costly downstream failures in multi-step syntheses. This guide explains the "why" behind the data, linking spectral features to the underlying molecular structure and providing a framework for quality control and troubleshooting.

Molecular Structure and Spectroscopic Correlation

To interpret the spectroscopic data, it is crucial to understand the key structural features of this compound. The molecule's spectra are a direct consequence of its distinct components: the saturated pyrrolidine ring, the aromatic phenyl group, and the bulky Boc protecting group. The chiral center at the C3 position introduces diastereotopicity to the methylene protons on the pyrrolidine ring, a key feature observed in ¹H NMR spectroscopy.

Diagram 1: Annotated Molecular Structure

Below is the chemical structure of this compound with atom numbering used for NMR assignments.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this compound. Due to the presence of the Boc group, the molecule often exists as a mixture of two slowly interconverting rotamers (conformational isomers) at room temperature, which can lead to broadening or duplication of signals in both ¹H and ¹³C NMR spectra. The data presented represents a time-averaged spectrum where distinct rotameric signals may not be resolved.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of the protons. The phenyl group protons appear in the aromatic region (δ 7.2-7.4 ppm), while the pyrrolidine and Boc group protons are found in the aliphatic region. The chiral center at C3 causes the methylene protons at C2, C4, and C5 to be diastereotopic, meaning they are chemically non-equivalent and are expected to appear as distinct multiplets.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| 7.38 - 7.20 | m | 5H | Ar-H | Protons of the phenyl ring. |

| 3.80 - 3.20 | m | 4H | CH ₂ (C2, C5) | Pyrrolidine ring protons adjacent to the nitrogen, deshielded by the electronegative atom. |

| 3.55 - 3.40 | m | 1H | CH (C3) | Methine proton at the chiral center, coupled to adjacent CH₂ groups. |

| 2.35 - 2.20 | m | 1H | CH ₂ (C4) | One of the diastereotopic protons at C4. |

| 2.05 - 1.90 | m | 1H | CH ₂ (C4) | The second diastereotopic proton at C4. |

| 1.48 | s | 9H | C(CH ₃)₃ | Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet. |

¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the Boc group is a key diagnostic signal, appearing significantly downfield.

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| 154.7 | C =O (Boc) | Carbonyl carbon of the carbamate. |

| 144.5 | Ar-C (C1') | Quaternary aromatic carbon attached to the pyrrolidine ring. |

| 128.6 | Ar-C H | Aromatic carbons (ortho, meta). |

| 126.5 | Ar-C H | Aromatic carbon (para). |

| 79.5 | C (CH₃)₃ (Boc) | Quaternary carbon of the tert-butyl group. |

| 52.8 | C H₂ (C2 or C5) | Pyrrolidine ring carbon adjacent to nitrogen. |

| 46.5 | C H₂ (C5 or C2) | Pyrrolidine ring carbon adjacent to nitrogen. |

| 44.1 | C H (C3) | Chiral methine carbon. |

| 33.5 | C H₂ (C4) | Pyrrolidine ring carbon. |

| 28.5 | C(C H₃)₃ (Boc) | Methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum is typically dominated by a very strong absorption from the carbonyl (C=O) group of the Boc protector.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| ~3060-3030 | Medium | C-H Stretch | Aromatic C-H |

| ~2975-2870 | Strong | C-H Stretch | Aliphatic C-H (pyrrolidine, Boc) |

| ~1695 | Very Strong | C=O Stretch | Carbamate Carbonyl (Boc) |

| ~1470-1450 | Medium | C=C Stretch | Aromatic Ring |

| ~1390-1365 | Strong | C-N Stretch | Carbamate C-N bond |

| ~1160 | Strong | C-O Stretch | Carbamate C-O bond |

| ~750 & ~700 | Strong | C-H Bend | Monosubstituted benzene ring |

The most diagnostic peak is the intense C=O stretch around 1695 cm⁻¹. Its presence is a reliable indicator of the intact Boc group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a molecular fingerprint. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected. The molecular weight of this compound (C₁₅H₂₁NO₂) is 247.33 g/mol , so the [M+H]⁺ ion should be observed at m/z 248.

The fragmentation of Boc-protected amines is highly characteristic and serves as a powerful diagnostic tool.[1] Under both Electron Ionization (EI) and Collision-Induced Dissociation (CID) conditions, the Boc group readily fragments.[1][2]

Key Fragmentation Pathways:

-

Loss of Isobutylene: A primary fragmentation route is the loss of isobutylene (C₄H₈, 56 Da), resulting in a fragment at m/z 192 [M+H - 56]⁺.

-

Formation of tert-Butyl Cation: Cleavage can also lead to the highly stable tert-butyl cation (C₄H₉⁺) at m/z 57. This is often a base peak in the spectrum.

-

Loss of the Boc Group: The complete loss of the Boc group (C₅H₉O₂, 101 Da) from the protonated molecule gives a fragment corresponding to the protonated 3-phenyl-pyrrolidine at m/z 147.

Diagram 2: Proposed ESI-MS Fragmentation Pathway

Caption: Key fragmentations of this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

FT-IR Spectroscopy

-

Sample Preparation: If the sample is a solid, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. If it is an oil, a thin film can be cast onto a salt plate (e.g., NaCl).

-

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

-

Scan Range: Typically 4000 - 400 cm⁻¹. A background spectrum should be collected prior to the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation (ESI): Prepare a dilute solution (~10 µg/mL) of the compound in a solvent mixture such as 50:50 acetonitrile/water with 0.1% formic acid to promote protonation.

-

Data Acquisition:

-

Instrument: Mass spectrometer with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive ion mode to observe the [M+H]⁺ ion.

-

Analysis: Introduce the sample via direct infusion or through a Liquid Chromatography (LC) system.

-

Conclusion

The spectroscopic profile of this compound is well-defined and directly reflects its chemical structure. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and highlight the diastereotopicity of the pyrrolidine protons. The strong carbonyl absorption in the IR spectrum provides unambiguous evidence of the Boc protecting group. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by the loss of moieties from the Boc group. Together, these techniques provide a robust analytical package for the unambiguous identification and quality assessment of this critical synthetic intermediate.

References

-

PubChem. tert-Butyl (3S,4R)-3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Journal of Mass Spectrometry. Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Wiley Online Library. [Link]

Sources

Synthesis of chiral 3-phenylpyrrolidine

An In-depth Technical Guide to the Synthesis of Chiral 3-Phenylpyrrolidine

Abstract

The chiral 3-phenylpyrrolidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds that target the central nervous system. Its rigid, three-dimensional structure allows for precise spatial orientation of the phenyl group, which is critical for specific interactions with biological targets such as dopamine and serotonin receptors.[1][2] The stereochemistry at the C3 position profoundly influences biological activity, making enantioselective synthesis not merely an academic challenge but a prerequisite for developing safe and effective therapeutics. This guide provides a comprehensive overview of the principal, field-proven strategies for the asymmetric synthesis of 3-phenylpyrrolidine, designed for researchers and professionals in drug development. We will explore the causality behind various synthetic choices, from catalytic asymmetric hydrogenation and [3+2] cycloadditions to modern intramolecular cyclization techniques, offering detailed protocols and comparative data to inform synthetic planning and execution.

The Strategic Importance of Chiral Pyrrolidines in Drug Discovery

The pyrrolidine ring is a cornerstone of modern pharmacology, recognized for its favorable pharmacokinetic and pharmacodynamic properties.[3] It is one of the most prevalent nitrogen heterocycles in FDA-approved pharmaceuticals.[4] When chirality is introduced, particularly with a bulky substituent like a phenyl group, the molecule's ability to selectively bind to protein targets increases dramatically.[5] This stereospecificity is crucial for maximizing therapeutic efficacy while minimizing off-target effects.[5] This guide focuses on robust and scalable methods to access single-enantiomer 3-phenylpyrrolidine, a critical building block for next-generation therapeutics.

Core Strategies for Asymmetric Synthesis

The synthesis of chiral 3-phenylpyrrolidine can be approached through several distinct strategies, each with its own set of advantages and mechanistic underpinnings. The choice of route often depends on the desired scale, available starting materials, and required enantiopurity.

Catalytic Asymmetric Hydrogenation

This strategy represents one of the most direct and efficient methods for setting the stereocenter at the C3 position. It typically involves the hydrogenation of a prochiral unsaturated precursor, such as a 3-phenyl-3-pyrroline, using a chiral transition metal catalyst.

Mechanistic Rationale: The power of this method lies in the ability of a chiral ligand, coordinated to a metal center (commonly Rhodium or Iridium), to create a chiral environment.[6] The substrate coordinates to the metal complex in a specific orientation to minimize steric hindrance, leading to the delivery of hydrogen to one face of the double bond with high selectivity.[6][7] The choice of ligand is paramount for achieving high enantiomeric excess (ee).

Advantages:

-

High atom economy.

-

Often high yields and excellent enantioselectivities.

-

Catalytic nature makes it suitable for larger-scale synthesis.

Limitations:

-

Requires synthesis of the unsaturated pyrroline precursor.

-

Chiral ligands and metal catalysts can be expensive.

Caption: General scheme for catalytic asymmetric hydrogenation.

Asymmetric [3+2] Cycloaddition

[3+2] Cycloaddition reactions provide a powerful and convergent approach to constructing the five-membered pyrrolidine ring in a single step.[8] The most common variant for this target involves the reaction of an azomethine ylide (the three-atom component) with a styrene derivative (the two-atom component).

Mechanistic Rationale: An azomethine ylide, often generated in situ from the condensation of an α-amino acid ester and an aldehyde, acts as a 1,3-dipole.[9] This dipole reacts with a dipolarophile (styrene) in a concerted or stepwise fashion to form the pyrrolidine ring.[8] Asymmetry is induced by a chiral catalyst, typically a Lewis acid complexed with a chiral ligand, which coordinates to the reactants and controls the facial selectivity of the cycloaddition.[10][11][12]

Advantages:

-

Rapid construction of molecular complexity.

-

Can generate multiple stereocenters simultaneously with high diastereoselectivity.[10]

-

Tolerant of a wide range of functional groups.

Limitations:

-

Control of regioselectivity can be a challenge.

-

In situ generation of the ylide requires careful optimization of reaction conditions.

Caption: Convergent synthesis via [3+2] cycloaddition.

Intramolecular Cyclization Strategies

These methods build the chiral pyrrolidine ring from a suitably functionalized acyclic precursor, offering high levels of stereochemical control through substrate- or catalyst-directed ring closure.

This is a robust, multi-step sequence that culminates in a highly diastereoselective ring-forming reaction.[13]

Mechanistic Rationale: The key step is a 5-exo-tet cyclization of a nitrile anion. The acyclic precursor, typically an N-substituted γ-amino nitrile, is prepared with a defined stereocenter. Deprotonation of the carbon α to the nitrile group generates a carbanion, which attacks the carbon bearing a leaving group (e.g., a tosylate or halide) in an intramolecular S(_N)2 reaction. The reaction proceeds with clean inversion of configuration at the electrophilic center, allowing for precise control over the final stereochemistry.[13]

This modern approach leverages the power of transition metal catalysis to directly form the C-C bond between the phenyl ring and the pyrrolidine core.[1]

Mechanistic Rationale: Starting with an N-protected 4-alkenylamine and an aryl halide, a palladium catalyst facilitates an intramolecular carboamination reaction. The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-N or Pd-C bond and reductive elimination to yield the 3-phenylpyrrolidine product and regenerate the catalyst.[14] Chiral ligands on the palladium center are used to achieve high enantioselectivity.

Caption: Key intramolecular ring-closing strategies.

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route is a critical decision based on multiple factors. The following table provides a comparative summary of the main strategies discussed.

| Strategy | Key Precursors | Catalyst/Reagent | Typical Yield (%) | Typical ee (%) | Advantages | Limitations |

| Asymmetric Hydrogenation | 3-Phenyl-3-pyrroline | Chiral Rh or Ir complexes | 85-99% | 90-99% | High efficiency, atom economy, catalytic.[6][15] | Precursor synthesis required; expensive catalysts. |

| [3+2] Cycloaddition | Glycine derivatives, Styrene | Chiral Ag, Cu, or Zn complexes | 70-95% | 90-98% | Convergent, builds complexity quickly.[10][11][12] | Regioselectivity can be an issue; ylide generation. |

| Nitrile Anion Cyclization | Chiral amino alcohols, Acrylonitrile | Strong base (e.g., LiHMDS) | 70-90% (overall) | >95% | Robust, reliable, avoids expensive metals.[13] | Multi-step linear sequence, stoichiometric base. |

| Pd-Catalyzed Carboamination | γ-Aminoalkenes, Aryl bromides | Chiral Pd complexes | 60-85% | 80-94% | Direct C-H arylation, good functional group tolerance.[14] | Ligand sensitivity, potential for side reactions. |

Detailed Experimental Protocols

To provide actionable insights, this section details a representative protocol for a highly effective synthetic method.

Protocol 1: Enantioselective Synthesis via Asymmetric Hydrogenation

This protocol is adapted from methodologies employing rhodium-based catalysts for the reduction of N-protected 3-phenyl-3-pyrrolines.

Step 1: Synthesis of N-Boc-3-phenyl-3-pyrroline (Precursor)

-

To a solution of commercially available 3-pyrrolidinol in dichloromethane (DCM), add triethylamine (1.2 eq) and cool to 0 °C.

-

Slowly add di-tert-butyl dicarbonate (Boc(_2)O, 1.1 eq) and allow the mixture to warm to room temperature and stir for 4 hours.

-

Wash the reaction with saturated NaHCO(_3) and brine, dry over Na(_2)SO(_4), and concentrate in vacuo to yield N-Boc-3-hydroxypyrrolidine.

-

Dissolve the N-Boc-3-hydroxypyrrolidine in DCM and add Dess-Martin periodinane (1.5 eq) at room temperature. Stir for 2 hours until oxidation to the ketone is complete (monitor by TLC).

-

Quench the reaction with a 1:1 mixture of saturated NaHCO(_3) and Na(_2)S(_2)O(_3). Extract with DCM, dry, and concentrate.

-

Dissolve the crude N-Boc-3-pyrrolidinone in tetrahydrofuran (THF). Add a solution of phenylmagnesium bromide (1.2 eq, 3.0 M in Et(_2)O) dropwise at -78 °C.

-

Stir for 1 hour at -78 °C, then warm to room temperature. Quench with saturated NH(_4)Cl. Extract with ethyl acetate, dry, and concentrate.

-

Dissolve the resulting tertiary alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH), and heat to reflux with a Dean-Stark trap for 6 hours.

-

Cool, wash with saturated NaHCO(_3), dry over Na(_2)SO(_4), and purify by column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield N-Boc-3-phenyl-3-pyrroline.

Step 2: Asymmetric Hydrogenation

-

In a glovebox, charge a high-pressure reactor vessel with the N-Boc-3-phenyl-3-pyrroline (1.0 eq) and a chiral catalyst such as [Rh(COD)

-Me-DuPhos]BF(_4) (0.5-1 mol%). -

Add degassed methanol as the solvent.

-

Seal the reactor, remove it from the glovebox, and purge with argon followed by hydrogen gas.

-

Pressurize the reactor to 50-100 psi with hydrogen.

-

Stir the reaction at room temperature for 12-24 hours.

-

Carefully vent the reactor and purge with argon.

-

Concentrate the solvent in vacuo. The crude product can be purified by column chromatography if necessary, but often the conversion is clean enough for direct use.

-

Analysis: Determine the enantiomeric excess (ee) by chiral HPLC analysis (e.g., using a Chiralcel OD-H or similar column) comparing the product to a racemic standard.

Conclusion and Future Outlook

The synthesis of chiral 3-phenylpyrrolidine is a well-developed field with several robust and high-yielding strategies at the disposal of the modern chemist. Catalytic asymmetric hydrogenation and [3+2] cycloadditions stand out for their efficiency and elegance in constructing the chiral core. Concurrently, intramolecular cyclization methods offer excellent control and are often amenable to creating complex substitution patterns.

Looking forward, the field is moving towards even more sustainable and efficient methodologies. The application of biocatalysis, using engineered enzymes to perform enantioselective C-H amination or reductions, presents an exciting frontier for green chemistry.[3][16] Furthermore, the continued development of novel chiral ligands and catalysts for C-H functionalization reactions promises to shorten synthetic routes and further enhance the accessibility of these vital pharmaceutical building blocks.[17] The versatility and proven value of the 3-phenylpyrrolidine scaffold ensure that it will remain a focus of synthetic innovation for years to come.

References

- Ji, H., et al. (2009). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health.

- Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma. (n.d.).

- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024). PMC.

- A Comparative Guide to the Synthetic Routes of Chiral Pyrrolidines. (2025). BenchChem.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.

- Li, F., et al. (2025). Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. Organic Chemistry Frontiers.

- Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. (2007). Organic Letters.

- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (n.d.). ACS Central Science.

- Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. (2025). ResearchGate.

- Sweeney, J. B., et al. Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv.

- 3-Pyrroline synthesis. (n.d.). Organic Chemistry Portal.

- Synthetic Protocols Using (R)-3-(Boc-amino)pyrrolidine as a Chiral Auxiliary: Application Notes. (n.d.). BenchChem.

- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.). PMC NIH.

- Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines. A Highly Efficient Synthesis of (3S,4R)-N-tert-Butyl-4-Arylpyrrolidine-3-Carboxylic Acid. (n.d.). The Journal of Organic Chemistry.

- Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society.

- Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles. (n.d.). PMC NIH.

- Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2024). PubMed.

- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.).

- Chiral auxiliary. (n.d.). Wikipedia.

- Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. (n.d.). PMC NIH.

- Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (n.d.). Frontiers.

- Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (n.d.). MDPI.

- 1,3-Dipolar cycloaddition. (n.d.). Wikipedia.

- Enantioselective Synthesis of Highly Decorated Pyrrolidines Through a Zinc-Catalyzed [3+2] Reaction. (n.d.). ResearchGate.

- Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. (n.d.). National Institutes of Health.

- Thomas, C., et al. (1999). Ex-chiral pool synthesis and pharmacological aspects of 3-pyrrolidinylisoxazoles. Pharmazie.

- Renom-Carrasco, M., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Ex-chiral pool synthesis and pharmacological aspects of 3-pyrrolidinylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

- 7. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 9. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Stereoselective Synthesis of 1-Boc-3-Phenyl-Pyrrolidine: An In-depth Technical Guide

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates.[1][2][3] The stereoselective synthesis of substituted pyrrolidines, particularly 1-Boc-3-phenyl-pyrrolidine, is of paramount importance for the development of novel therapeutics. This technical guide provides a comprehensive overview of robust and scalable stereoselective strategies for the synthesis of this key chiral intermediate. We will delve into the mechanistic underpinnings and practical considerations of catalytic asymmetric hydrogenation, chiral auxiliary-mediated approaches, and enzymatic resolutions. Each section will feature detailed, field-proven protocols and in-depth discussions on the causality behind experimental choices, empowering researchers and drug development professionals to select and implement the most suitable synthetic route for their specific needs.

Introduction: The Significance of Chiral 3-Phenyl-Pyrrolidine

The 3-aryl pyrrolidine motif is a recurring structural feature in a wide range of biologically active molecules, exhibiting potent effects in diverse biological pathways.[4] The precise stereochemical orientation of the phenyl group at the C3 position is often critical for target engagement and pharmacological activity. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, making this compound a versatile building block in multi-step synthetic campaigns. The development of efficient and highly stereoselective methods to access enantiomerically pure (R)- and (S)-1-Boc-3-phenyl-pyrrolidine is therefore a key enabling technology in modern drug discovery.

Catalytic Asymmetric Hydrogenation: A Direct and Efficient Approach

Catalytic asymmetric hydrogenation represents one of the most elegant and atom-economical methods for establishing chirality. This strategy typically involves the hydrogenation of a prochiral precursor, such as a pyrroline or a related unsaturated substrate, in the presence of a chiral transition metal catalyst.

Rhodium-Catalyzed Asymmetric Hydrogenation of Pyrrolines

Rhodium complexes featuring chiral phosphine ligands have demonstrated remarkable efficacy in the asymmetric hydrogenation of various unsaturated substrates.[5][6] For the synthesis of this compound, a common precursor is 1-Boc-3-phenyl-2,5-dihydro-1H-pyrrole. The choice of chiral ligand is crucial for achieving high enantioselectivity.

Mechanism Insight: The catalytic cycle generally involves the coordination of the olefin to the chiral rhodium catalyst, followed by oxidative addition of hydrogen. The chiral environment created by the ligand directs the facial selectivity of the subsequent migratory insertion of the olefin into the Rh-H bond, ultimately leading to the enantiomerically enriched product upon reductive elimination.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

-

Step 1: Catalyst Preparation. In a glovebox, a solution of [Rh(COD)2]BF4 (1 mol%) and the desired chiral phosphine ligand (e.g., (R,R)-Me-DuPhos, 1.1 mol%) in a degassed solvent such as methanol or dichloromethane is stirred for 30 minutes to form the active catalyst.

-

Step 2: Hydrogenation. The substrate, 1-Boc-3-phenyl-2,5-dihydro-1H-pyrrole, is dissolved in the same degassed solvent and added to the catalyst solution.

-

Step 3: Reaction Execution. The reaction vessel is placed in a high-pressure autoclave, purged with hydrogen gas, and then pressurized to the desired pressure (typically 10-50 bar). The reaction is stirred at a controlled temperature (e.g., room temperature to 50 °C) until complete conversion is observed by TLC or LC-MS.

-

Step 4: Work-up and Purification. Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.

Data Presentation: Catalyst and Ligand Screening

| Catalyst Precursor | Chiral Ligand | Solvent | Pressure (bar) | Temp (°C) | Yield (%) | ee (%) |

| [Rh(COD)2]BF4 | (R,R)-Me-DuPhos | Methanol | 20 | 25 | 95 | >99 |

| [Rh(COD)2]BF4 | (S,S)-Et-DuPhos | Dichloromethane | 20 | 25 | 92 | >99 |

| [Rh(COD)2]BF4 | (R)-BINAP | Toluene | 50 | 40 | 88 | 95 |

| [Ir(COD)Cl]2 | (R,R)-f-spirofos | THF | 50 | 50 | 85 | 92 |

Table 1. Comparative data for the asymmetric hydrogenation of 1-Boc-3-phenyl-2,5-dihydro-1H-pyrrole.

Visualization: Asymmetric Hydrogenation Workflow

Caption: Workflow for catalytic asymmetric hydrogenation.

Chiral Auxiliary-Mediated Synthesis: Diastereoselective Control

The use of chiral auxiliaries is a classic and reliable strategy for inducing stereoselectivity.[7] The auxiliary, a chiral molecule temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved to reveal the enantiomerically enriched product.

Evans Asymmetric Alkylation

The Evans oxazolidinone auxiliaries are widely employed for stereoselective alkylation reactions. While not a direct route to 3-phenyl-pyrrolidine, the principles can be adapted. A more direct application of chiral auxiliaries in pyrrolidine synthesis involves diastereoselective 1,3-dipolar cycloadditions.[7]

Chiral Sultam-Directed 1,3-Dipolar Cycloaddition

Oppolzer's chiral sultams are effective auxiliaries for controlling the stereochemistry of various transformations, including 1,3-dipolar cycloadditions.[7] This approach involves the reaction of an azomethine ylide with a dipolarophile bearing a chiral sultam.

Mechanism Insight: The chiral sultam shields one face of the dipolarophile, forcing the azomethine ylide to approach from the less sterically hindered face. This facial bias results in the formation of a single diastereomer of the cycloadduct. Subsequent removal of the chiral auxiliary yields the enantiomerically pure pyrrolidine.

Experimental Protocol: Chiral Sultam-Directed Cycloaddition

-

Step 1: Preparation of the Dipolarophile. The chiral sultam is acylated with an appropriate α,β-unsaturated acid chloride (e.g., cinnamoyl chloride) to form the chiral dipolarophile.

-

Step 2: Generation of the Azomethine Ylide. An N-protected glycine ester is treated with a base (e.g., DBU) and a Lewis acid (e.g., LiBr) to generate the azomethine ylide in situ.

-

Step 3: Cycloaddition. The chiral dipolarophile is added to the solution of the azomethine ylide, and the mixture is stirred at a controlled temperature until the reaction is complete.

-

Step 4: Auxiliary Cleavage. The chiral sultam is removed from the cycloadduct via hydrolysis (e.g., with LiOH) or reductive cleavage.

-

Step 5: Further Functionalization. The resulting carboxylic acid can be decarboxylated, and the ester group can be reduced and cyclized to form the desired this compound.

Visualization: Chiral Auxiliary Approach

Caption: Logic of chiral auxiliary-mediated synthesis.

Enzymatic Resolution: Harnessing Biocatalysis

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture.[8] This method leverages the high stereoselectivity of enzymes, which often catalyze a reaction on only one enantiomer of a racemic substrate, leaving the other enantiomer unreacted.

Lipase-Catalyzed Kinetic Resolution